
Asenapine Citrate
Übersicht
Beschreibung
Asenapine citrate is a non-typical antipsychotic agent that acts as a multi-receptor antagonist. It exhibits high affinity for serotonin (5-HT) receptors (pKi: 8.4–10.5), adrenergic receptors (pKi: 8.9–9.5), dopamine receptors (pKi: 8.9–9.4), and histamine receptors (pKi: 8.2–9.0) . This broad receptor profile underpins its therapeutic utility in managing schizophrenia and bipolar disorder .
This compound (CAS: 1411867-74-7) is distinct from its maleate salt form, which is marketed as Saphris (sublingual tablets). The citrate form has been studied for its physicochemical properties, including molecular weight (285.8 g/mol for the maleate base), solubility (3.7 mg/mL in water), pKa (8.6), and logP (4.9) . These characteristics influence its sublingual bioavailability, a key factor in its rapid onset of action .
Vorbereitungsmethoden
Chemical and Structural Basis of Asenapine Citrate Formation
Asenapine (trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole) is a dibenzoxepino-pyrrole derivative with two protonatable nitrogen atoms, enabling salt formation with polyprotic acids like citric acid. The citrate salt involves a 1:1 molar ratio of asenapine to citric acid, though excess citric acid (10–50% molar excess) is often employed to maximize yield . The crystalline structure of this compound form I is stabilized by hydrogen bonding between the tertiary amine of asenapine and the carboxylic acid groups of citrate, as confirmed by X-ray diffraction .
Solvent Systems and Crystallization Protocols
Solvent Selection Criteria
The choice of solvent directly influences polymorphic stability and crystal habit. Preferred solvents include:
-
Esters : Ethyl acetate (most common), methyl acetate.
-
Alcohols : Methanol, ethanol, or propanol.
-
Ketones : Acetone.
-
Mixed systems : Ethyl acetate with ethanol (3:1 to 7:3 v/v) or acetone with water (7:3 v/v) .
Water is occasionally introduced as a co-solvent to modulate solubility, particularly when citric acid is dissolved in aqueous solution before mixing with organic phases.
Table 1: Solvent Combinations for this compound Crystallization
Solvent System | Citric Acid Solubility | Asenapine Solubility | Crystal Yield (%) |
---|---|---|---|
Ethyl acetate/ethanol | Moderate | Low | 85–92 |
Acetone/water (7:3) | High | Moderate | 78–88 |
Methanol | Low | High | 65–75 |
Stepwise Preparation Method
The patented process involves three stages:
-
Dissolution of reactants :
-
Asenapine free base is dissolved in an organic solvent (e.g., ethyl acetate) at 15–25°C.
-
Citric acid (anhydrous or monohydrate) is dissolved in water (20–60% w/w) or directly added to the organic phase.
-
-
Crystallization initiation :
-
The mixture is stirred (600 rpm) at 15–80°C, with seed crystals (0.1–1% w/w) of this compound form I added to induce nucleation.
-
Antisolvents like hexane may be introduced to reduce solubility and promote crystal growth.
-
-
Isolation and drying :
Critical Process Parameters and Optimization
Temperature Control
Crystallization at ambient temperature (20–25°C) produces smaller, more uniform crystals, while elevated temperatures (50–60°C) yield larger aggregates but risk partial amorphization. Post-crystallization cooling to 5–10°C improves phase purity .
Molar Ratios and Stoichiometry
Despite the theoretical 1:1 stoichiometry, a 10–50% molar excess of citric acid is required to counteract losses during filtration. Excess acid also suppresses dissociation of the salt during storage.
Table 2: Impact of Citric Acid Excess on Yield and Purity
Citric Acid Excess (%) | Yield (%) | Purity (HPLC, %) |
---|---|---|
0 | 62 | 98.5 |
10 | 78 | 99.1 |
30 | 89 | 99.3 |
50 | 92 | 98.8 |
Polymorphic Stability
This compound form I demonstrates remarkable stability across humidity (30–75% RH) and temperature (25–40°C) ranges, with no phase transitions observed over 12-month accelerated stability studies . This contrasts with asenapine maleate, which exhibits hygroscopicity and polymorphic interconversion under similar conditions .
Comparative Analysis with Alternative Salt Forms
Maleate vs. Citrate: Solubility and Bioavailability
While asenapine maleate is the commercial form (SAPHRIS®), its low aqueous solubility (0.03 mg/mL) limits bioavailability. Citrate salts, though less studied, show a 3.5-fold solubility increase (0.105 mg/mL) in simulated gastric fluid, attributed to enhanced ionization and micellar solubilization .
Table 3: Physicochemical Properties of Asenapine Salts
Parameter | Maleate | Citrate |
---|---|---|
Solubility (mg/mL) | 0.03 | 0.105 |
Melting Point (°C) | 152–154 | 168–170 |
Hygroscopicity | High | Low |
Dissolution Rate (t90%) | 45 min | 12 min |
Challenges and Industrial Scalability
Residual Solvent Management
Ethyl acetate residues in final crystals must be controlled to <5000 ppm per ICH Q3C guidelines. Post-crystallization azeotropic drying with heptane reduces ethyl acetate content to 1200–1800 ppm .
Seed Crystal Propagation
Seeding requires prior isolation of form I crystals, which necessitates strict exclusion of moisture during storage. Improper handling leads to unintended nucleation of metastable forms.
Analyse Chemischer Reaktionen
Types of Reactions
Asenapine Citrate undergoes various chemical reactions, including:
Oxidation: Asenapine can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert Asenapine to its reduced form, affecting its pharmacological activity.
Substitution: Halogenation and alkylation reactions are common in the synthesis of Asenapine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine gas, methyl iodide.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of Asenapine, and various halogenated and alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Schizophrenia Treatment
Asenapine has been shown to be effective in the acute treatment of schizophrenia. Clinical trials indicate that asenapine significantly reduces symptoms measured by the Positive and Negative Syndrome Scale (PANSS). In a pivotal Phase II trial, patients receiving asenapine demonstrated substantial improvements in both positive and negative symptoms compared to placebo .
Efficacy in Clinical Trials
- Trial 041004 : 174 patients; significant improvement in PANSS total scores.
- Trial 041023 : 448 patients; asenapine 10 mg showed significant efficacy over placebo.
- Trial 041021 : Compared with olanzapine, asenapine showed comparable efficacy, particularly in reducing positive symptoms .
Bipolar Disorder Management
Asenapine is also utilized for treating acute manic or mixed episodes in bipolar disorder. Randomized trials have demonstrated its effectiveness compared to placebo and olanzapine, with improvements noted on the Young Mania Rating Scale .
Case Studies
A case series highlighted the successful use of asenapine in patients with bipolar disorder who were resistant to other treatments. Patients exhibited significant mood stabilization and compliance with minimal side effects such as hypotension initially, which resolved over time .
Adjunctive Therapy
Recent studies suggest that asenapine may enhance the effects of other antidepressants. For example, combining low doses of asenapine with escitalopram increased neurotransmitter release in the medial prefrontal cortex, indicating potential benefits for treatment-resistant depression .
Safety Profile
Asenapine is generally well-tolerated, with a low incidence of extrapyramidal symptoms and metabolic side effects compared to other atypical antipsychotics. Commonly reported adverse effects include somnolence and oral hypoesthesia; however, these do not significantly impact treatment adherence .
Table: Comparison of Side Effects
Side Effect | Asenapine | Olanzapine | Risperidone |
---|---|---|---|
Extrapyramidal Symptoms | Low | Moderate | High |
Weight Gain | Minimal | Significant | Moderate |
Somnolence | Common | Common | Rare |
Wirkmechanismus
Asenapine Citrate exerts its effects by antagonizing multiple neurotransmitter receptors, including serotonin (5-HT2A) and dopamine (D2) receptors . This dual antagonism helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of psychosis and mania . Additionally, this compound has a high affinity for histamine (H1) and adrenergic (α1 and α2) receptors, contributing to its sedative and anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Receptor Affinity Profiles
Asenapine citrate’s multi-receptor antagonism differentiates it from other antipsychotics.
Receptor Type | This compound | GR65630 (5-HT3 Antagonist) |
---|---|---|
5-HT Receptors | 8.4–10.5 | Selective for 5-HT3 |
Adrenergic Receptors | 8.9–9.5 | N/A |
Dopamine Receptors | 8.9–9.4 | N/A |
Histamine Receptors | 8.2–9.0 | N/A |
Physicochemical and Pharmacokinetic Properties
Key findings:
- Asenapine’s higher solubility compared to buprenorphine may enhance sublingual absorption .
- Its logP (4.9) suggests moderate lipophilicity, balancing blood-brain barrier penetration and systemic clearance .
Biologische Aktivität
Asenapine citrate is an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. Its pharmacological profile is characterized by a complex interaction with multiple neurotransmitter receptors, which underpins its therapeutic efficacy and side effect profile. This article provides a comprehensive overview of the biological activity of this compound, including its receptor affinities, pharmacokinetics, clinical efficacy, and case studies.
Asenapine exhibits a broad spectrum of receptor interactions:
- Serotonin Receptors : Strong antagonist activity at 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. It also acts as a partial agonist at the 5-HT1A receptor.
- Dopamine Receptors : Antagonistic effects at D2, D3, and D4 receptors.
- Adrenergic Receptors : Antagonism at α1A, α2A, α2B, and α2C adrenergic receptors.
- Histamine Receptors : Significant antagonist activity at H1 and H2 receptors.
The binding affinities of asenapine for various receptors are notably higher than those of many other antipsychotics, with values exceeding 8.4 for all five serotonin receptor subtypes tested . This multi-receptor interaction is believed to contribute to its effectiveness in managing symptoms of psychosis and mood disorders while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics.
Pharmacokinetics
The pharmacokinetic profile of asenapine is crucial for understanding its clinical application:
Parameter | Value |
---|---|
Bioavailability (sublingual) | 35% |
Peak Plasma Concentration | 0.5–1.5 hours |
Half-Life | Approximately 20 hours |
Metabolism | Primarily via CYP1A2 and UGT1A4 |
Excretion | 50% urine, 50% feces |
Asenapine is predominantly metabolized in the liver, with about 90% excreted in feces and urine within 96 hours post-administration . The drug's sublingual formulation allows for rapid absorption, making it suitable for acute management scenarios.
Clinical Efficacy
Asenapine has demonstrated significant efficacy in clinical trials for both schizophrenia and bipolar disorder:
- In a study involving patients with acute manic or mixed episodes not fully responding to lithium or valproate, asenapine showed a greater reduction in Young Mania Rating Scale (YMRS) scores compared to placebo (–12.7 vs –9.3) after 12 weeks .
- A case series highlighted the use of asenapine in patients with bipolar disorder who were intolerant or non-responsive to other treatments. Patients exhibited significant mood stabilization with minimal side effects over extended periods .
Case Studies Overview
Several case studies illustrate the practical application of asenapine in clinical settings:
- Case Study A : A patient with severe agitation responded positively to sublingual asenapine (10 mg twice daily) after three days, leading to normalization of sleep patterns and mood stabilization after one month .
- Case Study B : Another patient treated with asenapine (20 mg daily) alongside valproate experienced rapid symptom improvement within three weeks, maintaining stability over an 18-month follow-up without significant adverse effects .
Side Effects and Tolerability
Asenapine is generally well-tolerated compared to other antipsychotics. Common side effects include sedation due to histamine receptor antagonism but are less frequent than extrapyramidal symptoms associated with older antipsychotics . The sublingual route minimizes gastrointestinal side effects that can arise from oral formulations.
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying the multi-receptor antagonism of asenapine citrate in schizophrenia research?
Methodological Answer: Preclinical studies should employ in vitro receptor binding assays (e.g., radioligand displacement assays) to quantify affinity (pKi values) for serotonin (5-HT), dopamine (D2), adrenergic (α1/α2), and histamine (H1) receptors. For behavioral validation, rodent models such as amphetamine-induced hyperlocomotion (dopaminergic hyperactivity) or MK-801-induced cognitive deficits (glutamatergic/NMDA dysfunction) are widely used. Ensure receptor selectivity is validated via competitive binding studies against off-target receptors. Clinical research should incorporate standardized scales like the Positive and Negative Syndrome Scale (PANSS) to assess symptom modulation .
Q. How can researchers design dose-response studies to evaluate the efficacy and safety of this compound in bipolar disorder?
Methodological Answer: Utilize double-blind, randomized controlled trials (RCTs) with active comparators (e.g., olanzapine) and placebo arms. Primary endpoints should include symptom remission rates (Young Mania Rating Scale) and adverse event profiles (e.g., metabolic changes, extrapyramidal symptoms). Preclinical dose-ranging studies in animal models must adhere to OECD guidelines, with pharmacokinetic (PK) analyses to correlate plasma concentrations with receptor occupancy .
Advanced Research Questions
Q. How should contradictory data on asenapine’s receptor selectivity be resolved in mechanistic studies?
Methodological Answer: Discrepancies in pKi values across studies (e.g., 5-HT2A: pKi 8.4–10.5) may arise from assay conditions (e.g., buffer pH, radioligand concentration). Conduct a meta-analysis of published binding assays, stratifying results by methodology (e.g., cell type, temperature). Validate findings using orthogonal techniques, such as functional assays (e.g., cAMP inhibition for Gi-coupled receptors) or in silico docking simulations to assess binding pocket interactions .
Q. What statistical approaches are optimal for analyzing the longitudinal effects of this compound on PANSS subscales in schizophrenia trials?
Methodological Answer: Apply mixed-effects models to account for repeated measures and dropout rates. Stratify analysis by symptom domains (positive, negative, general psychopathology) and adjust for covariates (e.g., baseline severity, concomitant medications). Use Bonferroni correction for multiple comparisons. For non-parametric data, Friedman tests with post-hoc Dunn’s tests are recommended .
Q. How can researchers investigate the functional consequences of asenapine’s histamine H1 receptor antagonism in metabolic side effects?
Methodological Answer: Employ transgenic mouse models (e.g., H1 receptor knockouts) to isolate H1-mediated effects on weight gain and insulin resistance. Pair with hypercaloric diet challenges and monitor adipokine levels (leptin, adiponectin) via ELISA. In clinical cohorts, perform Mendelian randomization studies to link H1 receptor polymorphisms with metabolic adverse events .
Q. Key Considerations for Research Design
- Reproducibility : Document assay protocols in Supplementary Materials, including radioligand concentrations and cell lines used .
- Bias Mitigation : Use stratified randomization in clinical trials and blinded outcome assessments .
- Data Transparency : Share raw datasets via repositories like Dryad, adhering to FAIR principles .
Eigenschaften
IUPAC Name |
(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXWQAFGHJZEIQ-YYLIZZNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.